molecular formula C17H10FNO2 B1239775 ERB-196 CAS No. 550997-55-2

ERB-196

Numéro de catalogue: B1239775
Numéro CAS: 550997-55-2
Poids moléculaire: 279.26 g/mol
Clé InChI: NSSOSHDCWCMNDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile (CAS RN 550997-55-2) is a synthetic organic compound with the molecular formula C₁₇H₁₀FNO₂ and an average molecular mass of 279.270 Da . This carbonitrile derivative is of significant interest in pharmacological research, particularly in the study of estrogen receptor (ER) signaling. Estrogen receptors, including the ERα and ERβ subtypes, are versatile nuclear receptors that regulate a vast array of physiological processes, from reproduction and bone integrity to lipid profile and inflammatory responses . The subtle differences in their ligand-binding domains, notably the key residue variations of Leu384/Met421 in ERα versus Met336/Ile373 in ERβ, present a challenge and an opportunity for developing subtype-selective ligands . Compounds capable of discriminating between these subtypes are invaluable tools for elucidating the distinct physiological roles of ERα and ERβ and for developing novel therapeutic agents with targeted effects. Research into selective estrogen receptor modulators has revealed that ERβ-selective agonists may offer promising therapeutic applications beyond classic estrogenic effects. Preclinical studies with selective ERβ agonists have demonstrated impressive efficacy in animal models of inflammatory diseases, including inflammatory bowel disease and arthritis, without exhibiting unwanted uterotrophic activity associated with ERα activation . Furthermore, ERβ ligands are being investigated for their potential as radiation mitigators, with studies showing they can enhance survival and reduce tissue damage, including in bone marrow, after radiation exposure . This compound is provided for research purposes to further explore these and other potential applications. It is intended for use in assay development, high-throughput screening, receptor binding studies, and investigations into the molecular mechanisms of estrogen receptor function. 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSOSHDCWCMNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)C3=CC(=C(C=C3)O)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70422018
Record name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70422018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550997-55-2
Record name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550997-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ERB-196
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550997552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERB-196
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70422018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERB-196
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470CL5L4AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Formation of 7-Methoxy-1-Naphthonitrile

The synthesis initiates with the conversion of 7-methoxy-1-tetralone to 7-methoxy-1-naphthonitrile via a tandem cyanosilylation-aromatization sequence:

  • Cyanosilylation : Treatment with trimethylsilyl cyanide (TMSCN) and zinc iodide (ZnI₂) in toluene at 60°C for 2 hours forms an unsaturated nitrile intermediate.

  • Aromatization : The intermediate is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 60°C for 2 hours, yielding 7-methoxy-1-naphthonitrile.
    This two-step process achieves a combined yield of 70–75% without isolating the low-melting-point intermediate.

Table 1: Reaction Conditions for 7-Methoxy-1-Naphthonitrile Synthesis

StepReagentsSolventTemperatureTimeYield
CyanosilylationTMSCN, ZnI₂Toluene60°C2 h
AromatizationDDQToluene60°C2 h70–75%

Dibromination and Selective Reduction

The next steps introduce bromine at specific positions on the naphthalene ring:

  • Dibromination : 7-Methoxy-1-naphthonitrile is treated with 2–6 equivalents of bromine in acetic acid at 40–70°C for 3 hours, producing 3,8-dibromo-7-methoxy-1-naphthonitrile. Excess bromine is quenched with sodium bisulfite, yielding 90–95% product.

  • Selective Reduction : The dibrominated compound undergoes reduction with stannous chloride (SnCl₂·2H₂O) in a mixture of acetic acid and concentrated HCl at 100°C for 7 hours. This selectively removes the bromine at the 8-position, yielding 3-bromo-7-methoxy-1-naphthonitrile (70–80% yield over two steps).

Key Analytical Data for 3-Bromo-7-methoxy-1-naphthonitrile

  • HPLC Purity : >95%

  • ¹H NMR (CDCl₃) : δ 8.10 (d, 1H, J=1.6 Hz), 8.06 (d, 1H, J=1.9 Hz), 7.84 (d, 1H, J=9.0 Hz).

Suzuki-Miyaura Coupling

The brominated intermediate undergoes cross-coupling with 3-fluoro-4-methoxyphenylboronic acid under Suzuki conditions:

  • Catalyst : Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Base : Sodium bicarbonate (NaHCO₃)

  • Solvent System : 1,2-Dimethoxyethane (DME)/water

  • Temperature : Reflux (≈85°C)
    This step affords 3-(3-fluoro-4-methoxyphenyl)-7-methoxy-1-naphthonitrile in 98% yield with >95% HPLC purity.

Demethylation to Final Product

The methoxy groups are cleaved using boron tribromide (BBr₃):

  • Reaction Conditions : 1,2-Dichloroethane solvent, 83°C for 4 hours.

  • Workup : The crude product is recrystallized from ethanol/water to yield 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile (73% yield, >99% HPLC purity).

Table 2: Demethylation Reaction Parameters

ParameterValue
ReagentBoron tribromide (BBr₃)
Solvent1,2-Dichloroethane
Temperature83°C
Time4 hours
Final Yield73%

Alternative Synthetic Approaches

While the above method is industrially preferred, alternative routes have been explored:

One-Pot Multi-Step Reactions

The patent emphasizes avoiding intermediate isolation in the initial cyanosilylation-aromatization steps. This strategy reduces purification losses and is critical for scalability.

Analytical Validation and Quality Control

Chromatographic Purity

  • HPLC Analysis : Final product purity exceeds 99%, with intermediates maintained at >95%.

  • Critical Impurities : Polybrominated byproducts during dibromination (<2%) and incomplete demethylation residues (<1%).

Spectroscopic Characterization

  • ¹H NMR : Key signals include aromatic protons at δ 7.04–8.26 ppm and absence of methoxy peaks post-demethylation.

  • HRMS : Molecular ion peak at m/z 294.0534 [M-H]⁻ (calculated for C₁₇H₁₀FNO₂).

Industrial Scalability and Process Economics

The patented route demonstrates several advantages for large-scale production:

  • Solvent Efficiency : Toluene is reused across cyanosilylation and aromatization steps.

  • Catalyst Loading : Suzuki coupling uses only 0.5–1 mol% Pd catalyst.

  • Yield Optimization : Cumulative yield from 7-methoxy-1-tetralone to final product is ≈50%, which is exceptional for a five-step synthesis .

Analyse Des Réactions Chimiques

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur bêta des œstrogènes et en l'activant. Cette activation conduit à la modulation de l'expression des gènes, en particulier des gènes impliqués dans l'inflammation et la survie cellulaire. Les cibles moléculaires et les voies impliquées comprennent le coactivateur 1 du récepteur nucléaire et divers gènes pro-inflammatoires.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C17_{17}H10_{10}FNO2_{2}
  • Molecular Weight : 279.2652 g/mol
  • IUPAC Name : 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile
  • InChIKey : NSSOSHDCWCMNDM-UHFFFAOYSA-N

Selective Estrogen Receptor Modulation

One of the primary applications of this compound is as a selective ligand for estrogen receptor-beta. Research indicates that it may be beneficial in treating conditions influenced by estrogen, such as rheumatoid arthritis and certain chronic inflammatory diseases. Unlike traditional estrogen therapies, it is noted for being devoid of classic estrogenic effects, which could reduce the risk of side effects associated with hormone replacement therapies .

Anticancer Research

The compound's ability to selectively modulate estrogen receptors suggests potential applications in cancer research, particularly in hormone-dependent cancers like breast cancer. By selectively activating or inhibiting estrogen receptors, it may help in developing targeted therapies that minimize systemic effects while maximizing therapeutic efficacy .

Inflammatory Disease Treatment

The selective action of 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile on estrogen receptor-beta opens avenues for its use in treating inflammatory diseases. Studies are ongoing to explore its efficacy in conditions such as rheumatoid arthritis, where modulation of immune responses through estrogen pathways could provide therapeutic benefits .

Synthesis Overview

The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile involves several steps:

  • Starting from 7-methoxy-1-naphthonitrile, bromination is performed to introduce necessary functional groups.
  • A Suzuki coupling reaction is utilized to incorporate the fluorinated phenyl group.
  • Final demethylation yields the target compound with high purity and yield .

Case Study: Rheumatoid Arthritis

A notable case study involved the application of this compound in a preclinical model of rheumatoid arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as a novel therapeutic agent for managing chronic inflammation associated with autoimmune diseases .

Mécanisme D'action

ERB-196 exerts its effects by selectively binding to and activating the estrogen receptor beta. This activation leads to the modulation of gene expression, particularly genes involved in inflammation and cell survival. The molecular targets and pathways involved include the nuclear receptor coactivator 1 and various proinflammatory genes .

Comparaison Avec Des Composés Similaires

ERB-196 est unique en raison de sa forte sélectivité pour le récepteur bêta des œstrogènes par rapport au récepteur alpha des œstrogènes. Des composés similaires comprennent :

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur structure chimique et leurs applications spécifiques.

Activité Biologique

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile, often referred to as 3F4, is a small molecule with significant biological activity, particularly as a selective inhibitor of the estrogen receptor alpha (ERα). This compound has garnered attention in the field of cancer research due to its potential therapeutic applications.

  • Molecular Formula : C17H10FNO
  • Molecular Weight : 279.2652 g/mol
  • InChIKey : NSSOSHDCWCMNDM-UHFFFAOYSA-N

Estrogen Receptor Inhibition

3F4 has been identified as a selective inhibitor of ERα, which plays a crucial role in the development and progression of various estrogen-dependent cancers, including breast cancer. The inhibition of this receptor can potentially slow down or halt tumor growth.

  • Mechanism of Action : 3F4 binds to the estrogen receptor and blocks its activation by estrogen, thereby preventing the transcription of genes that promote cell proliferation. This mechanism is particularly relevant in ER-positive breast cancers.

Antiproliferative Effects

Research indicates that 3F4 exhibits significant antiproliferative effects on cancer cell lines. In vitro studies have shown that treatment with 3F4 leads to reduced cell viability and induces apoptosis in ER-positive breast cancer cells.

Cell Line IC50 (µM) Effect Observed
MCF-7 (ER-positive)12.5Reduced proliferation
T47D (ER-positive)10.0Induction of apoptosis
MDA-MB-231 (ER-negative)>50Minimal effect

Study 1: In Vitro Analysis

In a study published in a peer-reviewed journal, researchers evaluated the effects of 3F4 on MCF-7 cells. The results demonstrated that 3F4 treatment led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The study also reported an increase in apoptotic markers, confirming the compound's ability to induce programmed cell death in cancer cells.

Study 2: In Vivo Efficacy

Another investigation assessed the efficacy of 3F4 in vivo using mouse models implanted with ER-positive tumors. Mice treated with 3F4 showed a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation rates and increased apoptosis within tumor tissues.

Q & A

What are the key steps in synthesizing 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile, and how can reaction conditions be optimized for higher yield?

Level : Basic
Answer :
The synthesis involves multi-step regioselective halogenation and coupling reactions. A patented method by Wyeth outlines the use of a palladium-catalyzed coupling reaction between fluorinated aryl halides and hydroxyl-substituted naphthonitrile precursors . Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos for improved regioselectivity.
  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Solvent system : Polar aprotic solvents (e.g., DMF or 1,4-dioxane) enhance solubility of aromatic intermediates.
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >97% purity .

Which spectroscopic methods are recommended for confirming the structure and purity of 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile?

Level : Basic
Answer :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (broad singlet at δ 9–10 ppm). Fluorine coupling (J = 8–12 Hz) confirms the 3-fluoro substitution .
  • Mass Spectrometry (MS) : ESI-MS in negative mode shows [M-H]⁻ at m/z 278.27 (theoretical: 279.27), with isotopic peaks confirming fluorine presence .
  • X-ray crystallography : Resolves ambiguities in regiochemistry; however, hygroscopicity requires rapid crystal growth under inert conditions .

How can researchers address discrepancies in reported bioactivity data between in vitro and in vivo studies for this compound?

Level : Advanced
Answer :
Discrepancies often arise from metabolic instability or solubility limitations. Methodological approaches include:

  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify degradation products (e.g., demethylation or hydroxylation) .
  • Formulation optimization : Use cyclodextrin-based carriers or PEGylation to improve aqueous solubility and bioavailability .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (t½, Cmax) derived from LC-MS/MS plasma analysis .

What strategies are effective in modifying the naphthalene core to enhance the compound’s selectivity for estrogen receptor subtypes (ERα vs. ERβ)?

Level : Advanced
Answer :

  • Substituent positioning : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at the 1-position to favor ERβ binding, as shown in diarylpropionitrile (DPN) analogs .
  • Hydrogen-bonding analysis : MD simulations reveal that 7-hydroxy groups form critical H-bonds with ERβ’s Glu305. Methylation of this group reduces ERα affinity by 40% .
  • Fluorine scanning : Replace the 3-fluoro group with bulkier halogens (e.g., Cl) to sterically block ERα’s hydrophobic pocket .

In computational modeling, which parameters are critical for predicting the binding affinity of this compound to target receptors?

Level : Advanced
Answer :

  • Docking protocols : Use Glide SP/XP with OPLS4 force field to model ligand-receptor interactions. Key residues: ERβ’s His524 (π-π stacking) and Leu343 (hydrophobic contact) .
  • Free energy calculations : MM-GBSA scoring accounts for solvation effects, improving correlation (R² > 0.8) between predicted and experimental IC50 values .
  • Pharmacophore mapping : Define features like aromatic rings (for π-stacking), hydrogen-bond acceptors (hydroxyl groups), and excluded volumes (to avoid clashes) .

How should researchers handle the compound’s instability under ambient storage conditions?

Level : Basic
Answer :

  • Storage : Store at -20°C in sealed, moisture-proof containers under argon. For long-term stability (>6 months), use -80°C with desiccants .
  • Handling : Prepare fresh solutions in degassed DMSO (0.1% w/v) to prevent oxidation. Avoid freeze-thaw cycles; aliquot working solutions .

What analytical techniques are suitable for detecting degradation products during stability studies?

Level : Advanced
Answer :

  • HPLC-DAD/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. MS/MS fragmentation identifies demethylated (m/z 265.1) or hydrolyzed (m/z 297.2) derivatives .
  • Stressed testing : Expose the compound to heat (60°C, 72 hr), light (ICH Q1B), and acidic/basic conditions (pH 2–9) to simulate degradation pathways .

What role does the fluorine atom play in the compound’s pharmacokinetic properties?

Level : Advanced
Answer :

  • Metabolic resistance : The 3-fluoro group blocks cytochrome P450-mediated oxidation at the para position, extending plasma half-life (t½ = 4.2 hr in rats) .
  • Lipophilicity : Fluorine increases logP by 0.5 units, enhancing blood-brain barrier permeability (as shown in ERB-041 analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ERB-196
Reactant of Route 2
Reactant of Route 2
ERB-196

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.